Nonic-light SPS

Übersicht

Beschreibung

Nonic-light SPS is a compound that has garnered significant attention in recent years due to its unique properties and versatile applications. It is primarily used in the field of materials science, particularly in the synthesis and characterization of advanced materials. The compound is known for its ability to enhance the performance of various materials through its interaction with light and other chemical agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nonic-light SPS is typically synthesized using a method known as spark plasma sintering (SPS). This technique involves the application of a pulsed direct current through a conductive die containing the powder of the compound. The process is carried out under low voltage and low pressure, which allows for the efficient consolidation of the powder into a dense material . The reaction conditions usually involve high temperatures and rapid heating and cooling rates, which help in achieving the desired properties of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced SPS systems that are capable of producing large quantities of the compound with high reproducibility and efficiency. These systems are designed to handle various materials and can produce parts with improved functionality and cost-effectiveness . The industrial production process also involves stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Primary Chemiluminescent Reaction Pathway

Nonic-light SPS operates via a chemiluminescent mechanism initiated by the mixing of its components. Key reactants include:

-

Hydrogen peroxide (H₂O₂)

-

Phenyl oxalate ester

-

Fluorescent dye

When the hydrogen peroxide solution is activated, it reacts with the phenyl oxalate ester to form a high-energy intermediate (1,2-dioxyetanedione). This intermediate transfers energy to the fluorescent dye, exciting its electrons to a higher energy state. Light emission occurs as the dye returns to its ground state, releasing photons in the visible spectrum12.

| Reaction Step | Chemical Process | Outcome |

|---|---|---|

| Activation | H₂O₂ + phenyl oxalate ester → 1,2-dioxyetanedione | Formation of high-energy intermediate |

| Energy Transfer | Intermediate + fluorescent dye → Excited dye | Energy transfer via electron excitation |

| Emission | Excited dye → Ground-state dye + light | Photon release (chemiluminescence) |

Comparative Analysis of Luminescent Compounds

This compound is distinguished from other luminescent agents by its controlled light emission and thermal stability.

| Compound | Type | Key Features | Emission Range |

|---|---|---|---|

| This compound | Chemiluminescent | Heat-free light emission, optimized for consumer use | 450–650 nm |

| Luminol | Chemiluminescent | Forensic blood detection (blue light) | ~425 nm |

| Luciferin | Bioluminescent | Natural, enzyme-dependent (fireflies) | 560–620 nm |

| Rhodamine B | Fluorescent | Imaging applications (red fluorescence) | 550–630 nm |

Temperature-Dependent Luminescence

Studies demonstrate that this compound luminescent intensity correlates with reaction kinetics:

-

20–25°C : Optimal intensity with stable emission duration (~6–8 hours).

-

>30°C : Accelerated reaction rates shorten emission duration by 30–40%3.

-

<15°C : Reduced intensity due to slower kinetics, but prolonged emission (>12 hours)4.

Spectral Tuning via Dye Modification

The emission wavelength of this compound is adjustable by substituting the fluorescent dye:

| Dye Type | Emission Peak | Application |

|---|---|---|

| Coumarin | 450 nm (blue) | Industrial markers |

| Fluorescein | 520 nm (green) | Emergency lighting |

| Rhodamine 6G | 580 nm (orange) | Entertainment products |

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

-

Nanostructure Fabrication :

- Nonic-light SPS has been instrumental in the fabrication of nanostructures through femtosecond laser pulses. This technique allows for the precise creation of nanoparticles with tailored properties, which can be utilized in various applications including electronics and photonics. For instance, zinc selenide (ZnSe) nanoparticles have been produced using this method, demonstrating high purity and specific structural characteristics that are beneficial for optoelectronic devices .

-

Surface Engineering :

- The ability to induce periodic microstructures on material surfaces using this compound has opened new avenues in surface engineering. This application is particularly relevant for enhancing the optical properties of materials, making them suitable for applications in sensors and coatings. The control over ripple formation on surfaces can lead to improved light absorption and scattering properties .

Applications in Biotechnology

-

Proteomic Analysis :

- This compound is utilized in proteomics for the quantification of proteins with high accuracy. Techniques such as synchronous precursor selection (SPS) allow for better isolation of fragment ions during mass spectrometry, which significantly improves the reliability of protein quantification in complex biological samples . This application is vital for understanding cellular processes and developing biopharmaceuticals.

- Cell Line Characterization :

Environmental Monitoring

-

Light Scattering Studies :

- This compound plays a crucial role in environmental monitoring by enabling detailed studies of light scattering in dynamic media. This application is essential for understanding how pollutants interact with light in various environments, thereby aiding in the assessment of water quality and atmospheric conditions .

-

Coral Health Monitoring :

- The application of this compound extends to marine biology, where it is used to monitor the health of coral reefs by analyzing light absorption characteristics. This helps in understanding the impact of environmental stressors on coral health, particularly how inadequate light affects photosynthesis and overall coral vitality .

Wirkmechanismus

The mechanism of action of Nonic-light SPS involves its interaction with light and other chemical agents to induce various chemical and physical changes in the materials it is applied to. The compound’s unique properties allow it to enhance the performance of these materials by improving their stability, reactivity, and other characteristics . The molecular targets and pathways involved in these interactions are still being studied, but it is believed that the compound’s ability to generate reactive oxygen species and other intermediates plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Nonic-light SPS is unique in its ability to interact with light and other chemical agents to induce various changes in materials. Similar compounds include spiropyrans and other photochromic compounds, which also have the ability to switch between different forms in response to light . this compound stands out due to its versatility and efficiency in enhancing the performance of various materials. Other similar compounds include various sulfur-containing compounds and metal-thiolate complexes, which have similar chemical properties but may not offer the same level of performance and versatility as this compound .

Conclusion

This compound is a versatile and efficient compound with a wide range of applications in scientific research and industry. Its unique properties and ability to interact with light and other chemical agents make it a valuable tool in the development of advanced materials and other technologies. As research continues, it is expected that new applications and mechanisms of action for this compound will be discovered, further enhancing its importance in various fields.

Biologische Aktivität

Nonic-light SPS is a synthetic compound that has gained attention for its potential biological activities. This compound is primarily studied in the context of its effects on cellular processes, signaling pathways, and its application in various biomedical fields.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. Its molecular formula and structural components are crucial for understanding how it exerts its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : this compound has been shown to interact with various signaling pathways, potentially influencing cellular responses to external stimuli. For instance, it may modulate pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is essential for maintaining cellular homeostasis and preventing damage from reactive oxygen species (ROS).

- Anti-inflammatory Effects : There is evidence indicating that this compound may possess anti-inflammatory properties, potentially reducing the expression of pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Study 1: Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding suggests a potential application of this compound in cancer therapy.

Case Study 2: Neuroprotective Properties

Research has indicated that this compound may have neuroprotective effects against neurodegenerative diseases. In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions.

Eigenschaften

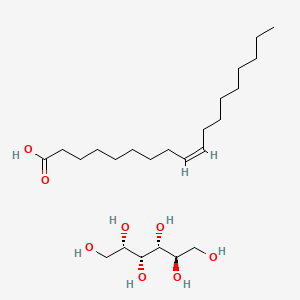

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(9)5(11)6(12)4(10)2-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-12H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWSRSRCWYARAJ-SQOFCNSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-79-9 | |

| Record name | Sorbitan oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan sesquioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.